SM-360320 Exhibits 100-Fold Superior In Vivo Potency Compared to Imiquimod
In murine models, SM-360320 demonstrates a markedly higher potency than the benchmark TLR7 agonist imiquimod. The minimal effective dose required to induce interferon production is significantly lower for SM-360320 [1].
| Evidence Dimension | In vivo potency for IFN induction (Minimal Effective Dose) |
|---|---|
| Target Compound Data | Approximately 0.03 mg/kg |
| Comparator Or Baseline | Imiquimod |
| Quantified Difference | Approximately 100-fold more potent than imiquimod |
| Conditions | Murine model; induction of interferon (IFN) |
Why This Matters
This substantial increase in in vivo potency reduces the compound mass required for efficacy studies, minimizes potential vehicle-related toxicities, and enables lower dosing regimens in chronic preclinical models.
- [1] Kurimoto, A., Ogino, T., Ichii, S., Isobe, Y., Tobe, M., Ogita, H., ... & Takaku, H. (2004). Synthesis and evaluation of 2-substituted 8-hydroxyadenines as potent interferon inducers with improved oral bioavailabilities. Bioorganic & Medicinal Chemistry, 12(5), 1091-1099. View Source
